(+)-P-MENTH-1-EN-9-OL
(+)-P-MENTH-1-EN-9-OL
p-Menth-1-en-9-ol belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Menth-1-en-9-ol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, p-menth-1-en-9-ol is primarily located in the cytoplasm. p-Menth-1-en-9-ol exists in all eukaryotes, ranging from yeast to humans. p-Menth-1-en-9-ol is a fruity and herbal tasting compound that can be found in bilberry, citrus, fruits, and lemon. This makes p-menth-1-en-9-ol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
18479-68-0
VCID:
VC0100243
InChI:
InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,9-11H,4-7H2,1-2H3
SMILES:
CC1=CCC(CC1)C(C)CO
Molecular Formula:
C10H18O
Molecular Weight:
154.25 g/mol
(+)-P-MENTH-1-EN-9-OL
CAS No.: 18479-68-0
Main Products
VCID: VC0100243
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
CAS No. | 18479-68-0 |
---|---|
Product Name | (+)-P-MENTH-1-EN-9-OL |
Molecular Formula | C10H18O |
Molecular Weight | 154.25 g/mol |
IUPAC Name | 2-(4-methylcyclohex-3-en-1-yl)propan-1-ol |
Standard InChI | InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,9-11H,4-7H2,1-2H3 |
Standard InChIKey | ZTYHGIAOVUPAAH-UHFFFAOYSA-N |
SMILES | CC1=CCC(CC1)C(C)CO |
Canonical SMILES | CC1=CCC(CC1)C(C)CO |
Density | 0.936-0.946 |
Physical Description | Clear colourless liquid; Fruity herbal aroma |
Description | p-Menth-1-en-9-ol belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Menth-1-en-9-ol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, p-menth-1-en-9-ol is primarily located in the cytoplasm. p-Menth-1-en-9-ol exists in all eukaryotes, ranging from yeast to humans. p-Menth-1-en-9-ol is a fruity and herbal tasting compound that can be found in bilberry, citrus, fruits, and lemon. This makes p-menth-1-en-9-ol a potential biomarker for the consumption of these food products. |
Solubility | Practically insoluble or insoluble in water Soluble (in ethanol) |
PubChem Compound | 86753 |
Last Modified | Nov 11 2021 |
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